
5-(Dimethylamino)pent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)pent-2-enoic acid is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.2 g/mol . It is characterized by the presence of a dimethylamino group attached to a pentenoic acid backbone. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 5-(Dimethylamino)pent-2-enoic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a pentenoic acid derivative. The reaction conditions often include the use of a solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on optimizing yield and purity.
Chemical Reactions Analysis
5-(Dimethylamino)pent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
5-(Dimethylamino)pent-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pent-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
5-(Dimethylamino)pent-2-enoic acid can be compared with other similar compounds, such as:
Pentenoic acids: These compounds have a similar backbone but lack the dimethylamino group.
Dimethylamino derivatives: These compounds have a similar functional group but different backbones.
The uniqueness of this compound lies in its specific combination of the dimethylamino group and the pentenoic acid backbone, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(E)-5-(dimethylamino)pent-2-enoic acid |
InChI |
InChI=1S/C7H13NO2/c1-8(2)6-4-3-5-7(9)10/h3,5H,4,6H2,1-2H3,(H,9,10)/b5-3+ |
InChI Key |
TTXIQYHBQWQYHJ-HWKANZROSA-N |
Isomeric SMILES |
CN(C)CC/C=C/C(=O)O |
Canonical SMILES |
CN(C)CCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


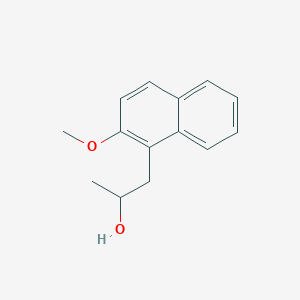
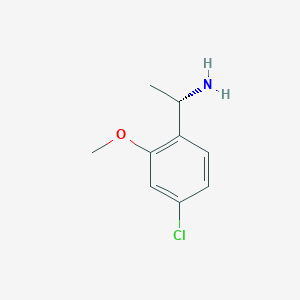
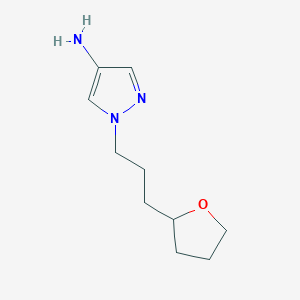


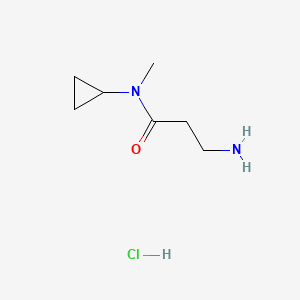
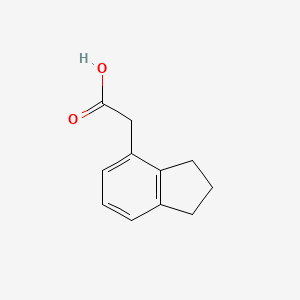
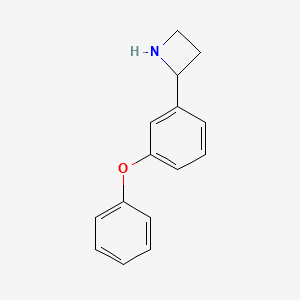

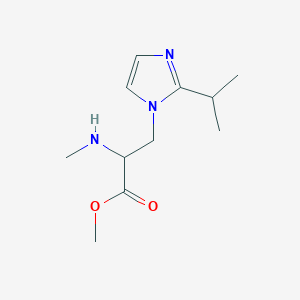


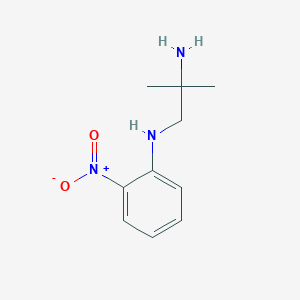
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
